molecular formula C8H9FN2 B12998703 2-(Azetidin-3-yl)-4-fluoropyridine

2-(Azetidin-3-yl)-4-fluoropyridine

Cat. No.: B12998703
M. Wt: 152.17 g/mol
InChI Key: WCWGMYXPHGFKLI-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-fluoropyridine is a heterocyclic compound that features both an azetidine ring and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4-fluoropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is versatile and allows for the construction of various highly functional organic compounds.

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize green chemistry principles to minimize environmental impact and improve overall yield. For example, the use of microwave irradiation and catalytic amounts of molecular iodine has been reported to be effective in synthesizing 3-pyrrole-substituted 2-azetidinones .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-fluoropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The conditions often involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-yl)-4-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role in developing new drugs.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-fluoropyridine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-4-fluoropyridine is unique due to its combination of the azetidine ring and fluoropyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development.

Biological Activity

2-(Azetidin-3-yl)-4-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The combination of an azetidine ring and a fluorinated pyridine moiety suggests a range of interactions with biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C7H8FN(Molecular Weight 139.15 g mol)\text{C}_7\text{H}_8\text{FN}\quad (\text{Molecular Weight }139.15\text{ g mol})

Key Features:

  • Azetidine Ring: A four-membered nitrogen-containing ring that contributes to the compound's unique chemical properties.
  • Fluorine Atom: Enhances reactivity and biological activity due to its electronegative nature, influencing electron distribution.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluoropyridine moiety enhances binding affinity and selectivity, allowing modulation of various biological pathways. Notably, studies have indicated that this compound may act as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in pain and inflammation pathways, which positions it as a potential therapeutic agent for managing these conditions.

Pharmacological Properties

Research has demonstrated several pharmacological properties associated with this compound:

  • Antimicrobial Activity:
    • Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the azetidine ring is believed to enhance this activity through specific interactions with bacterial cell targets .
  • Anticancer Potential:
    • Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structure allows for interactions with cancer-related pathways, although further studies are needed to confirm these effects .
  • Neuropharmacological Effects:
    • Given the structural similarities to known nicotinic acetylcholine receptor (nAChR) modulators, this compound may influence neurotransmitter systems, potentially impacting neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action associated with this compound:

StudyFindings
Demonstrated inhibition of MAGL, suggesting potential for pain management.
Showed antimicrobial efficacy against S. aureus with an inhibition rate exceeding 50%.
Identified binding affinity to nAChRs, indicating possible neuropharmacological applications.
Reported cytotoxicity against multiple cancer cell lines, warranting further investigation into anticancer properties.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-fluoropyridine

InChI

InChI=1S/C8H9FN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

WCWGMYXPHGFKLI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)F

Origin of Product

United States

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